

# discovery and history of 5-Methoxy-2-methylpyrimidine-4-carboxylic acid

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## Compound of Interest

Compound Name: 5-Methoxy-2-methylpyrimidine-4-carboxylic acid

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An In-Depth Technical Guide to **5-Methoxy-2-methylpyrimidine-4-carboxylic acid**

## Abstract

This technical guide provides a comprehensive overview of **5-Methoxy-2-methylpyrimidine-4-carboxylic acid** (CAS No. 113949-10-3), a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its historical context within the broader field of pyrimidine chemistry, delve into its detailed structural and physicochemical properties, and present both classical and modern synthetic methodologies. The guide further examines the compound's chemical reactivity, its role as a versatile building block for more complex molecules, and its potential biological activities, which are largely inferred from structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

## Introduction: The Pyrimidine Scaffold in Modern Chemistry

The exploration of pyrimidine derivatives has been a cornerstone of heterocyclic chemistry since the early 20th century, spurred by the discovery of pyrimidine bases like thymine and cytosine as fundamental components of nucleic acids.<sup>[1]</sup> This foundational work has led to the development of a vast array of substituted pyrimidines with diverse applications, particularly in

pharmaceuticals. Pyrimidine derivatives are ubiquitous in drug discovery, valued for their ability to mimic nucleic acid bases and interact with biological targets.[1]

**5-Methoxy-2-methylpyrimidine-4-carboxylic acid** emerged as chemists sought to fine-tune the electronic and steric properties of the pyrimidine ring for enhanced pharmaceutical potential.[1] Its unique substitution pattern—a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid at the 5-position—creates a molecule with specific reactivity and functional handles, making it a valuable intermediate in the synthesis of novel therapeutic agents and specialty chemicals.[1]

## Physicochemical Properties and Structural Analysis

The structure of **5-Methoxy-2-methylpyrimidine-4-carboxylic acid** ( $C_7H_8N_2O_3$ ) features a polarized electronic environment due to its three distinct substituents, each imparting unique characteristics.[1]

- **Methoxy Group (-OCH<sub>3</sub>) at C4:** This group is electron-donating through resonance, which increases the electron density of the pyrimidine ring, particularly at the 4-position.[1]
- **Methyl Group (-CH<sub>3</sub>) at C2:** The methyl group enhances the molecule's lipophilicity, which can improve membrane permeability compared to unsubstituted analogs.[1] It also introduces steric hindrance, which can influence the direction of substitution reactions at other sites on the ring.[1]
- **Carboxylic Acid (-COOH) at C5:** This functional group is a key feature, enhancing the molecule's hydrogen-bonding capacity and providing a reactive handle for forming amides, esters, or salts.[1] The carboxylic acid group is hypothesized to be crucial for potential biological activity, enabling interactions with the active sites of enzymes.[1]

These features combine to create a stable and versatile chemical scaffold. Comparative studies have shown that the methoxy and methyl groups significantly slow the rate of decarboxylation compared to simpler pyrimidine carboxylates, thereby enhancing the compound's thermal stability.[1]

Property	Value	Source
CAS Number	113949-10-3	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[1][3]
Molecular Weight	168.15 g/mol	[1][3]
InChIKey	BZKLIDDLMRGFMZ-UHFFFAOYSA-N	[1]
SMILES	CC1=NC=C(C(=N1)OC)C(=O)O	[1]

## Synthesis and Manufacturing

The synthesis of **5-Methoxy-2-methylpyrimidine-4-carboxylic acid** typically relies on the cyclization of carefully chosen precursors. Classical routes are well-established, while modern advancements aim to improve efficiency and scalability.

## Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the pyrimidine ring to reveal common starting materials. The primary disconnection occurs at the N1-C2 and N3-C4 bonds, which points to a condensation reaction between an amidine (providing the N-C-N fragment) and a three-carbon component, such as a malonate derivative.

5-Methoxy-2-methylpyrimidine-4-carboxylic acid

C-N Disconnection

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Caption: Retrosynthetic analysis of the target compound.

## Classical Synthetic Route: Condensation

The most common classical approach involves the condensation of a malonate derivative with acetamidine hydrochloride.<sup>[1]</sup> This reaction is typically performed in an alcoholic solvent under basic conditions, using a base like sodium methoxide.<sup>[1]</sup>

The general mechanism proceeds in three steps:

- **Nucleophilic Attack:** The enolate of the malonate derivative attacks the electrophilic carbon of the acetamidine.
- **Cyclization:** An intramolecular dehydration reaction occurs, forming the pyrimidine ring.
- **Saponification:** If an ester of the target molecule is formed, a final hydrolysis step yields the carboxylic acid.

## Experimental Protocol: Representative Synthesis

The following protocol is a generalized representation of a classical synthesis based on established methods for pyrimidine formation.

Objective: To synthesize **5-Methoxy-2-methylpyrimidine-4-carboxylic acid**.

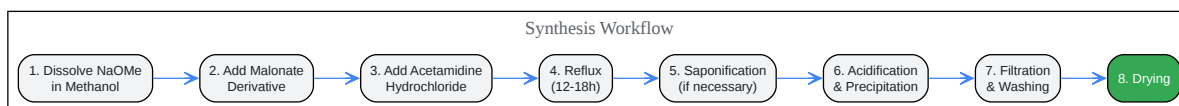
Materials:

- Dimethyl 2-methoxymalonate
- Acetamidine hydrochloride
- Sodium methoxide
- Methanol (anhydrous)
- Hydrochloric acid (for acidification)

- Diethyl ether

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under a nitrogen atmosphere.
- **Addition of Reagents:** To the stirred solution, add dimethyl 2-methoxymalonate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes.
- **Condensation:** Add acetamidine hydrochloride (1.1 equivalents) portion-wise to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup (Hydrolysis):** After cooling to room temperature, add water to the reaction mixture. If the reaction yields the ester, adjust the pH to >12 with NaOH and stir at 60°C for 4 hours to saponify the ester.
- **Purification:** Cool the mixture in an ice bath and acidify to pH 3-4 with concentrated HCl. The product will precipitate out of the solution.
- **Isolation:** Collect the solid precipitate by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether.
- **Drying:** Dry the product under vacuum to yield **5-Methoxy-2-methylpyrimidine-4-carboxylic acid** as a solid.



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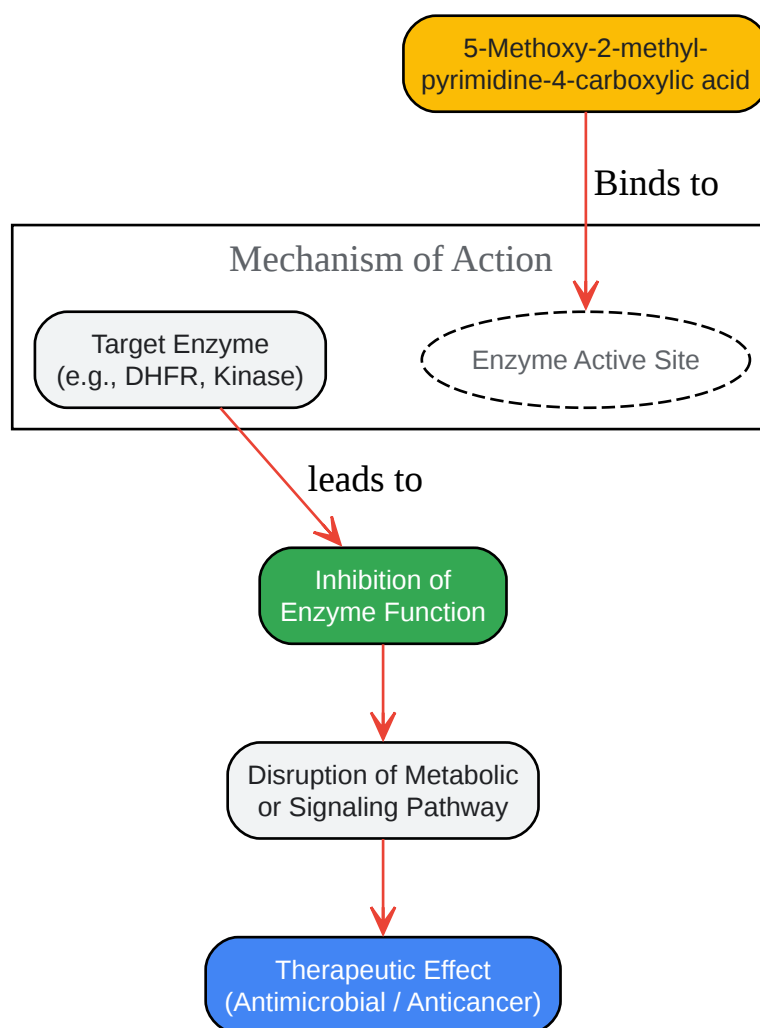
Caption: General workflow for laboratory synthesis.

## Biological Activity and Therapeutic Potential

While direct biological data for **5-Methoxy-2-methylpyrimidine-4-carboxylic acid** is limited, its structural motifs are present in many biologically active compounds. Research into its analogs suggests potential applications in pharmaceutical development.<sup>[1]</sup>

## Hypothesized Mechanisms and Activities

- **Antimicrobial and Anticancer Properties:** Structural analogs of this compound have been investigated for potential antimicrobial and anticancer activities.<sup>[1]</sup> The proposed mechanism may involve the inhibition of enzymes crucial for nucleotide synthesis or DNA replication in pathogens or cancer cells.<sup>[1]</sup>
- **Enzyme Inhibition:** The pyrimidine scaffold, combined with the carboxylic acid group, is well-suited for interacting with enzymatic active sites.<sup>[1]</sup> It is hypothesized that the carboxylic acid can form key hydrogen bonds or electrostatic interactions with amino acid residues, potentially leading to enzyme inhibition.<sup>[1]</sup> This is a common strategy in the design of inhibitors for targets like dihydrofolate reductase or various kinases.<sup>[1]</sup>



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Caption: Hypothesized role in enzyme inhibition.

## Role in Drug Discovery

The primary value of **5-Methoxy-2-methylpyrimidine-4-carboxylic acid** lies in its role as a versatile scaffold.<sup>[1]</sup> The carboxylic acid allows for the straightforward synthesis of amide libraries, which is a common strategy in lead optimization to explore the chemical space around a core structure and improve properties such as potency, selectivity, and pharmacokinetics.

## Conclusion and Future Outlook

**5-Methoxy-2-methylpyrimidine-4-carboxylic acid** is a strategically designed heterocyclic compound that stands at the intersection of classical synthesis and modern medicinal

chemistry. Its well-defined structure provides a stable and reactive platform for creating a diverse range of more complex molecules. While direct evidence of its biological efficacy is still emerging, the known activities of its structural analogs strongly suggest its potential as a valuable building block in the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Future research will likely focus on synthesizing and screening libraries of its derivatives to fully elucidate its therapeutic potential and uncover novel biological activities.

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